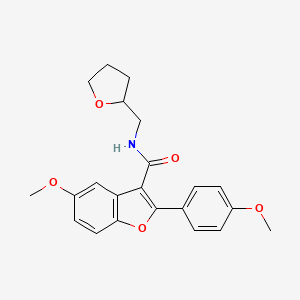![molecular formula C19H22N6 B2479977 4-(3,5-dimethyl-1H-pyrazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 1001608-88-3](/img/structure/B2479977.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups including pyrazole and pyrimidine rings. Pyrazole is a five-membered ring with two nitrogen atoms, and pyrimidine is a six-membered ring with two nitrogen atoms . These types of compounds are often found in various fields of chemistry and biology due to their wide range of applications .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions . For example, a compound with a pyrazole ring was prepared through a nucleophilic substitution reaction of an oxazoline derivative by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base .Scientific Research Applications
Synthesis and Biological Potential
The synthesis and evaluation of pyrimidine linked pyrazole derivatives have been explored due to their significant insecticidal and antimicrobial potential. These compounds, synthesized through microwave irradiative cyclocondensation, have shown promising results against Pseudococcidae insects and selected microorganisms, demonstrating their utility in addressing agricultural pests and bacterial infections (Deohate & Palaspagar, 2020).
Anticancer and Anti-inflammatory Applications
A series of pyrazolopyrimidine derivatives have been developed, exhibiting potent anticancer activities against various cancer cell lines, including liver and breast cancer. These compounds, synthesized through strategic chemical reactions, demonstrate the potential of pyrazolopyrimidines as scaffolds for anticancer drug development. Moreover, their anti-inflammatory properties have been highlighted, indicating their therapeutic potential in inflammation-related diseases (Rahmouni et al., 2016).
Antimicrobial and Antifungal Efficacy
Newly synthesized pyrazolopyrimidines have shown significant antimicrobial and antifungal activities, underscoring their potential in combating microbial infections. The structural diversity of these compounds allows for a broad spectrum of biological activity, opening avenues for the development of novel antimicrobial agents (El‐Borai et al., 2013).
Chemical Synthesis and Structural Analysis
The chemical synthesis of pyrazolopyrimidines involves innovative techniques such as microwave-assisted synthesis, offering efficient pathways to novel heterocyclic compounds. Structural analysis through NMR spectroscopy provides insights into their molecular configurations, facilitating the exploration of their biological activities and therapeutic potentials (Makarov et al., 1997).
Future Directions
properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-6-7-15-10-16(24-14(5)9-13(4)22-24)25-19(21-15)17-11(2)8-12(3)20-18(17)23-25/h8-10H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTBOZMKVHSYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4C(=CC(=N4)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![([4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid](/img/structure/B2479894.png)
![2,6-Dichloro-N-[2-(2-methoxyethylamino)ethyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B2479895.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
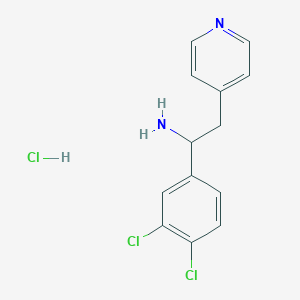
![2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2479900.png)
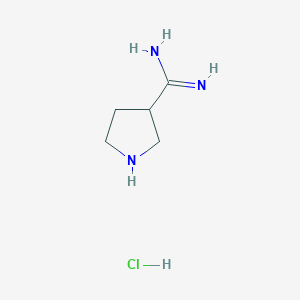
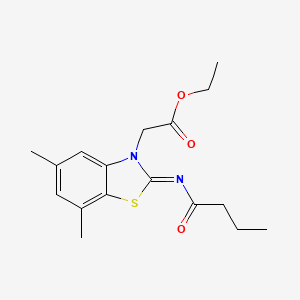
![6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2479905.png)
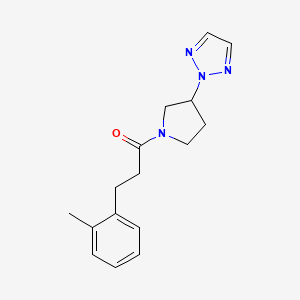
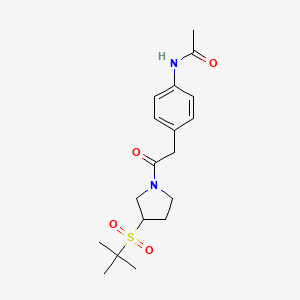
![3-isopropyl-8,9-dimethoxy-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2479909.png)
![2-(4-Chlorophenoxy)-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]propanamide](/img/structure/B2479910.png)
